molecular formula C12H17ClN2O B4780035 2-chloro-N-[3-(dimethylamino)propyl]benzamide CAS No. 5568-61-6

2-chloro-N-[3-(dimethylamino)propyl]benzamide

Cat. No.: B4780035
CAS No.: 5568-61-6
M. Wt: 240.73 g/mol
InChI Key: PCMWIMRKWLFADG-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(dimethylamino)propyl]benzamide is an organic compound with the molecular formula C12H17ClN2O It is a benzamide derivative, characterized by the presence of a chloro group and a dimethylamino propyl chain attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(dimethylamino)propyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-(dimethylamino)propylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-chlorobenzoyl chloride+3-(dimethylamino)propylamineThis compound+HCl\text{2-chlorobenzoyl chloride} + \text{3-(dimethylamino)propylamine} \rightarrow \text{this compound} + \text{HCl} 2-chlorobenzoyl chloride+3-(dimethylamino)propylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(dimethylamino)propyl]benzamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The benzamide core can be reduced to form corresponding am

Properties

IUPAC Name

2-chloro-N-[3-(dimethylamino)propyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-15(2)9-5-8-14-12(16)10-6-3-4-7-11(10)13/h3-4,6-7H,5,8-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMWIMRKWLFADG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366028
Record name 2-chloro-N-[3-(dimethylamino)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5568-61-6
Record name 2-chloro-N-[3-(dimethylamino)propyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10366028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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